molecular formula C19H23N5O3 B2649542 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 863447-87-4

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2649542
CAS RN: 863447-87-4
M. Wt: 369.425
InChI Key: WLVRUPMGGWTCTQ-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyrimidine derivative, which is a class of compounds that contain a pyrazolo[3,4-d]pyrimidine core, a fused ring system consisting of pyrazole and pyrimidine rings . Pyrazolopyrimidines are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and antitumor properties .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS . These techniques could potentially be used to analyze the structure of this compound.


Chemical Reactions Analysis

Pyrazolopyrimidines can undergo a variety of chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Techniques such as NMR and mass spectrometry could be used to analyze these properties .

Scientific Research Applications

Anticancer Activity

One of the significant applications of derivatives similar to the specified compound is in the development of anticancer agents. A study highlighted the synthesis of certain acetamide derivatives with varying aryloxy groups attached to the C2 of the pyrimidine ring. These compounds were tested for their anticancer activity across 60 cancer cell lines, with one compound showing notable cancer cell growth inhibition against eight different cancer cell lines, demonstrating their potential as anticancer agents (Al-Sanea et al., 2020).

Radioligand Imaging

Another application involves the synthesis of radioligands for imaging purposes. A derivative within the pyrazolo[1,5-a]pyrimidine series was reported as a selective ligand for the translocator protein (18 kDa), a target for positron emission tomography (PET) imaging to study neuroinflammation and other brain disorders. The study described the radiosynthesis of a compound designed for in vivo imaging, showcasing the utility of such derivatives in neuroimaging and diagnosis (Dollé et al., 2008).

Histamine Release Inhibition

Research into the effects of 1H-pyrazolo[3,4-d]pyrimidines on histamine release from rat peritoneal mast cells found that several compounds produced inhibition significantly higher than that of the control drug, DSCG. This suggests their potential use in treating allergic reactions or asthma by inhibiting histamine release, a key factor in allergic responses (Quintela et al., 2001).

Antimicrobial Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidine motif have also been investigated for their antimicrobial properties. A study synthesizing various heterocycles incorporating an antipyrine moiety, including pyrazolo[3,4-d]pyrimidines, evaluated these compounds for their antimicrobial efficacy. The findings suggest potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Mechanism of Action

The mechanism of action of pyrazolopyrimidines can vary depending on their specific structure and the biological target. Some pyrazolopyrimidines are known to inhibit tyrosine kinases .

properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-5-27-14-8-6-13(7-9-14)22-16(25)11-23-12-20-17-15(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVRUPMGGWTCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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